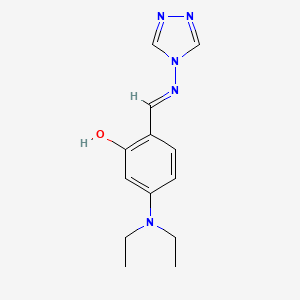
Phenol, 2-(1,2,4-triazol-4-yliminomethyl)-5-diethylamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(DIETHYLAMINO)-2-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL is a synthetic organic compound that belongs to the class of phenols. It features a diethylamino group, a triazole ring, and an imine linkage, making it a compound of interest in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(DIETHYLAMINO)-2-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imine Linkage: The imine group can be formed by the condensation of an amine with an aldehyde or ketone.
Attachment of the Diethylamino Group: This step usually involves nucleophilic substitution reactions where a diethylamine is introduced to the phenol ring.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often tailored to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols and triazoles.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the synthesis of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 5-(DIETHYLAMINO)-2-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets. The diethylamino group may interact with biological membranes, while the triazole ring can bind to metal ions or enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(DIMETHYLAMINO)-2-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL
- 5-(DIETHYLAMINO)-2-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE
Uniqueness
5-(DIETHYLAMINO)-2-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H17N5O |
|---|---|
Molecular Weight |
259.31 g/mol |
IUPAC Name |
5-(diethylamino)-2-[(E)-1,2,4-triazol-4-yliminomethyl]phenol |
InChI |
InChI=1S/C13H17N5O/c1-3-17(4-2)12-6-5-11(13(19)7-12)8-16-18-9-14-15-10-18/h5-10,19H,3-4H2,1-2H3/b16-8+ |
InChI Key |
JOGXHFBLKJJOPH-LZYBPNLTSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/N2C=NN=C2)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN2C=NN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















